

Introduction: The Significance of Chiral Non-Proteinogenic Amino Acids

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Compound of Interest

Compound Name: *Boc-(S)-2-Thienylglycine*

Cat. No.: *B1520521*

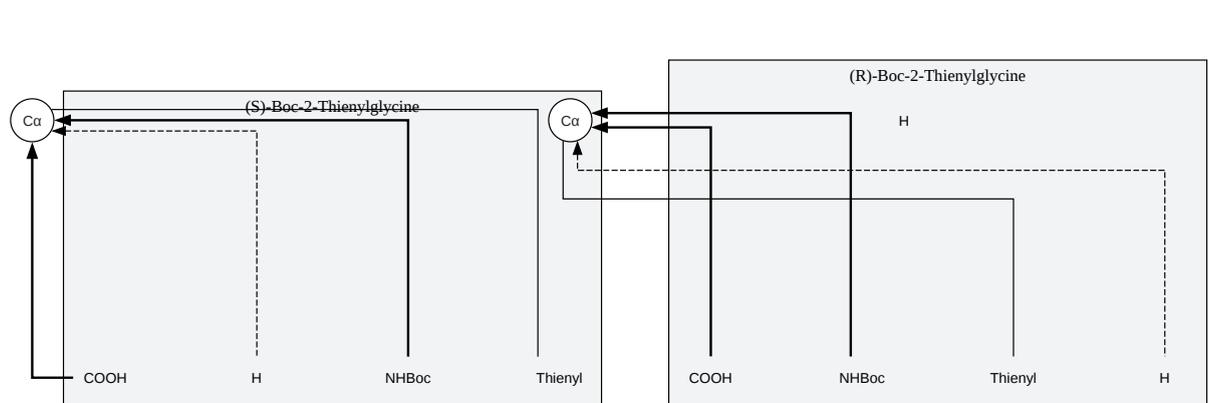
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Non-proteinogenic amino acids, those not found in the standard genetic code, are powerful tools in medicinal chemistry. Their incorporation into peptide-based therapeutics or as standalone pharmacophores can confer significant advantages, including enhanced metabolic stability, improved receptor affinity, and unique conformational constraints. Boc-2-thienylglycine is a prime example, combining the structural features of an amino acid with a heterocyclic thienyl side chain, making it a valuable intermediate for bioactive compounds in fields like oncology and neurology.[1][2] The chirality of this molecule is not a trivial detail; the specific three-dimensional arrangement of its atoms dictates its biological activity. Therefore, a mastery of its stereochemistry is fundamental to its effective application.

Molecular Structure and Stereoisomerism

The core of Boc-2-thienylglycine's stereochemical identity lies in its α -carbon ($C\alpha$), which is a stereocenter bonded to four different groups: a hydrogen atom, a carboxylic acid group, an N-Boc protected amine, and a thiophene-2-yl group. This tetrahedral arrangement results in the existence of two non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (R)-Boc-2-thienylglycine and (S)-Boc-2-thienylglycine according to the Cahn-Ingold-Prelog (CIP) priority rules. The distinct spatial orientation of these enantiomers leads to differential interactions with other chiral molecules, such as biological receptors and enzymes, which is the basis for their differing pharmacological profiles.



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Caption: Enantiomers of Boc-2-Thienylglycine.

Physicochemical Properties of Enantiomers

While enantiomers have identical physical properties in an achiral environment (e.g., melting point, solubility), they differ in their interaction with plane-polarized light. This property, known as optical activity, is a crucial parameter for characterization.

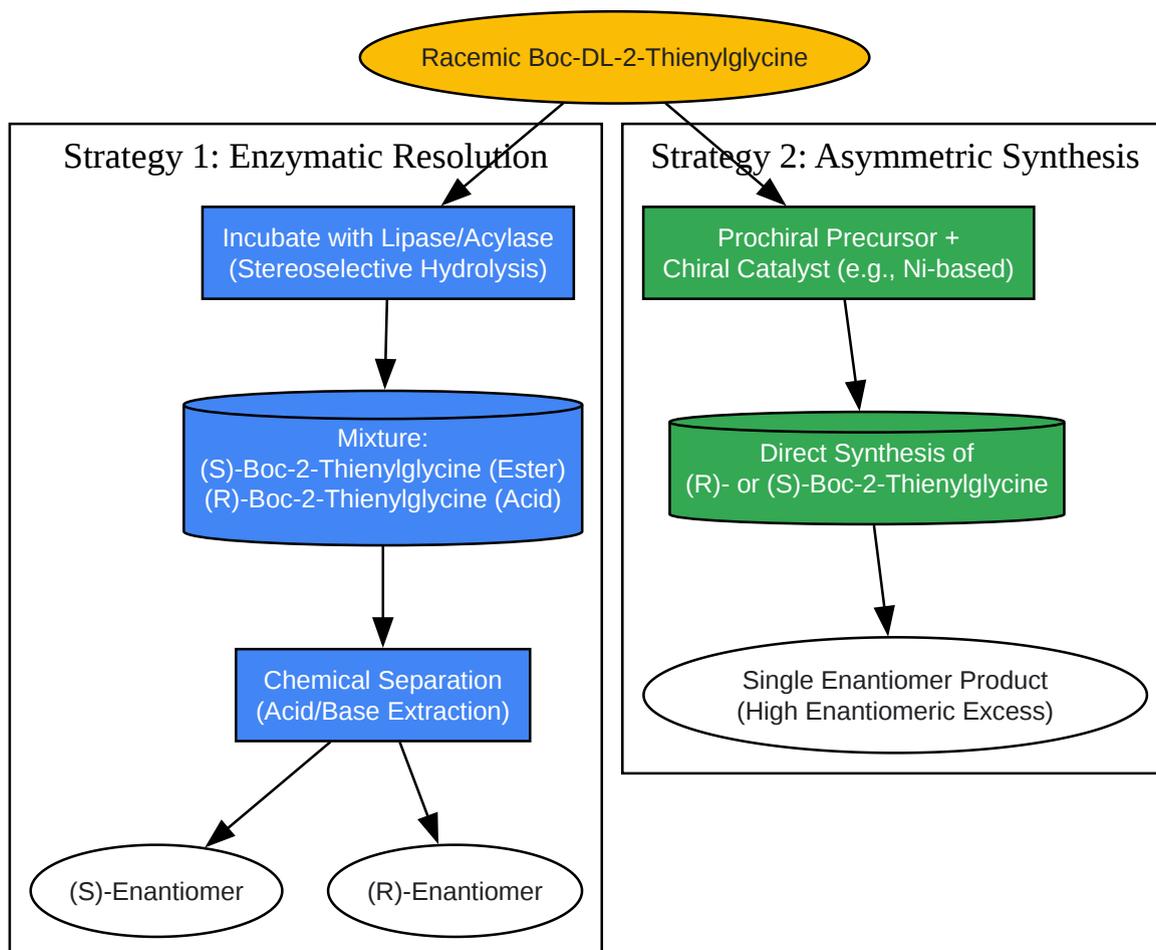
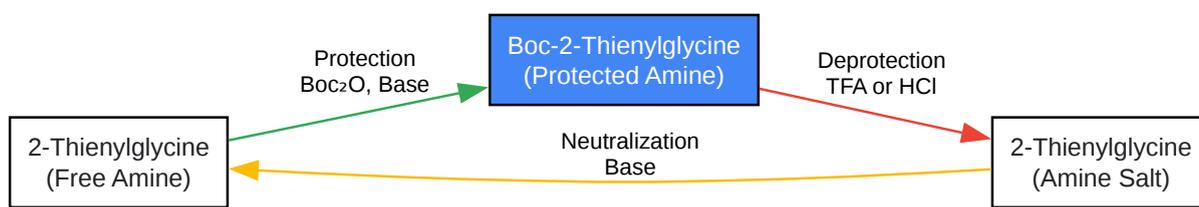
Property	(R)-enantiomer	(S)-enantiomer	Source
Synonym	Boc-(R)-2-thienylglycine	Boc-(S)-2-thienylglycine	[1][2]
CAS Number	74562-03-1	119531-17-2	[1]
Molecular Formula	C ₁₁ H ₁₅ NO ₄ S	C ₁₁ H ₁₅ NO ₄ S	[3]
Molecular Weight	257.31 g/mol	257.31 g/mol	[3]
Optical Rotation	[α] _D ²⁵ = +94 ± 2° (c=1 in EtOH)	[α] _D ²⁰ = -95 ± 2° (c=1 in EtOH)	[1]

The Boc Protecting Group: A Strategic Choice

The use of the tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and amino acid chemistry.[4] Its function is to temporarily "mask" the nucleophilic amino group, preventing it from participating in unwanted side reactions during subsequent chemical transformations, such as peptide coupling.

Causality Behind Choosing Boc:

- **Stability:** The Boc group is robust and stable under a wide range of conditions, including basic hydrolysis and many nucleophilic attacks.[5]
- **Orthogonality:** It can be removed under mildly acidic conditions, which do not affect other common protecting groups like Fmoc (removed by base) or Cbz (removed by hydrogenolysis). This orthogonality is critical for complex, multi-step syntheses.[5]
- **Clean Deprotection:** The removal of the Boc group, typically with trifluoroacetic acid (TFA), proceeds via a stable tert-butyl carbocation.[6] The byproducts are volatile (isobutylene and CO₂), simplifying purification of the final product.[6][7]



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